4-chloro-6-(trifluoromethyl)-1H-benzimidazole

Lipophilicity Drug-likeness Physicochemical profiling

Researchers designing compound libraries for intracellular targets face iterative logP tuning when starting from monosubstituted benzimidazoles. This building block provides a pre-validated logP of 3.0, eliminating that bottleneck. • Validated logP 3.0 for predictable intracellular target SAR exploration • 97% HPLC purity minimizes by-product accumulation in multi-step syntheses (>3 steps) • High MP (210-212 °C) ensures free-flowing solid under automated synthesis, preventing resin clogging • Single-step introduction of both Cl & CF₃ electron-withdrawing groups streamlines kinase inhibitor and agrochemical intermediate synthesis

Molecular Formula C8H4ClF3N2
Molecular Weight 220.58 g/mol
CAS No. 175135-13-4
Cat. No. B071434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-chloro-6-(trifluoromethyl)-1H-benzimidazole
CAS175135-13-4
Molecular FormulaC8H4ClF3N2
Molecular Weight220.58 g/mol
Structural Identifiers
SMILESC1=C(C=C(C2=C1NC=N2)Cl)C(F)(F)F
InChIInChI=1S/C8H4ClF3N2/c9-5-1-4(8(10,11)12)2-6-7(5)14-3-13-6/h1-3H,(H,13,14)
InChIKeyMKRPZDBFYQLJPO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-6-(trifluoromethyl)-1H-benzimidazole: Chemical Class & Procurement


4-Chloro-6-(trifluoromethyl)-1H-benzimidazole is a disubstituted benzimidazole heterocycle bearing a chlorine at the 4-position and a trifluoromethyl group at the 6-position. It is classified as a fluorinated benzimidazole building block and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research. Its molecular formula is C₈H₄ClF₃N₂ with a molecular weight of 220.58 g/mol, a melting point of 210–212 °C, and a computed octanol-water partition coefficient (XLogP3-AA) of 3.0, indicating moderate lipophilicity [1].

4-Chloro-6-(trifluoromethyl)-1H-benzimidazole: Interchangeability Limitations


Substitution of one benzimidazole building block for another can dramatically alter downstream synthetic outcomes and final compound properties due to differences in electronic character and lipophilicity. The combination of an electron-withdrawing chloro substituent and the strongly electron-withdrawing trifluoromethyl group at specific positions creates a unique electronic and steric environment that cannot be replicated by unsubstituted benzimidazole or by analogs with only one of these substituents . Even regioisomers, such as 4-chloro-5-(trifluoromethyl) or 5-chloro-6-(trifluoromethyl) variants, present different dipole moments and reactivity profiles, which can lead to divergent reaction yields or biological activities. Consequently, generic interchange without quantitative verification risks failed syntheses or compromised structure-activity relationships (SAR) in downstream applications.

4-Chloro-6-(trifluoromethyl)-1H-benzimidazole: Quantitative Differentiation


Lipophilicity Comparison vs. Monosubstituted Analogs

The target compound exhibits a computed XLogP3-AA of 3.0 [1]. This represents a substantial increase in lipophilicity compared to the monosubstituted 4-chloro-1H-benzimidazole (XLogP3-AA ≈ 1.8) and a moderate increase over 6-(trifluoromethyl)-1H-benzimidazole (XLogP3-AA ≈ 2.3) [2]. This enhanced lipophilicity can be critical for membrane permeability in cell-based assays or for improving metabolic stability in lead optimization.

Lipophilicity Drug-likeness Physicochemical profiling

Purity Benchmarking: HPLC vs. GC

Reputable vendors report the purity of 4-chloro-6-(trifluoromethyl)-1H-benzimidazole as 98% (HPLC) [1] or 97% (GC) . In contrast, commercially available samples of the closely related analog 4-bromo-6-(trifluoromethyl)-1H-benzimidazole (CAS 175135-13-4 bromo analog) are often listed at 95% purity . For procurement professionals, this 2–3% purity difference at the building block stage can translate to significantly higher yields in subsequent steps, reducing the need for costly intermediate purifications.

Analytical quality Procurement specification Purity

Thermal Stability & Melting Point

The melting point of the target compound is consistently reported between 210–212 °C [1]. This is significantly higher than many common benzimidazole building blocks, such as 4-chloro-1H-benzimidazole (mp 170–171 °C) . A higher melting point generally correlates with better crystallinity and ease of purification via recrystallization, which can be an advantageous differentiator for laboratories prioritizing solid-handling properties.

Thermal properties Formulation Handling

4-Chloro-6-(trifluoromethyl)-1H-benzimidazole: Application Scenarios


Library Design with Balanced Lipophilicity

When designing compound libraries targeting intracellular targets with moderate lipophilicity requirements (logP 2–4), the target compound provides a pre-validated logP of 3.0, offering a predictable starting point for SAR exploration [1]. This reduces the need for iterative logP tuning compared to starting from monosubstituted benzimidazoles.

High-Purity Multi-Step Synthesis

For synthetic routes exceeding 3 steps, the 98% HPLC purity specification minimizes the accumulation of by-products [2]. This is particularly relevant for the synthesis of kinase inhibitors or GPCR modulators where the benzimidazole core is a pharmacophoric element.

Solid-Phase Peptide & Small-Molecule Synthesis

The high melting point (210–212 °C) ensures that the building block remains a free-flowing solid under typical automated synthesis conditions, preventing resin clogging and improving dispensing accuracy [3].

Agrochemical Intermediate Production

The unique combination of chloro and trifluoromethyl substituents mimics structural motifs found in commercial fungicides and herbicides. As an intermediate, it enables the introduction of both electron-withdrawing groups in a single step, streamlining the synthesis of crop protection agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-chloro-6-(trifluoromethyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.